GAT-100
Description
GAT-100 is a compound with dual allosteric modulation properties, acting as a potent and covalent negative allosteric modulator (NAM) while also functioning as a positive allosteric modulator (PAM) for the orthosteric agonist CP55,940 . This unique dual activity distinguishes it from conventional allosteric modulators, which typically exhibit unidirectional effects (either PAM or NAM). Notably, the name "this compound" is also used in unrelated contexts (e.g., livestock trackers, gait analysis systems, or graph neural network models), but this analysis focuses solely on its pharmacological identity.
Properties
CAS No. |
1663564-42-8 |
|---|---|
Molecular Formula |
C25H28N4OS |
Molecular Weight |
432.59 |
IUPAC Name |
3-ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H28N4OS/c1-2-21-22-16-19(27-17-31)8-11-23(22)28-24(21)25(30)26-13-12-18-6-9-20(10-7-18)29-14-4-3-5-15-29/h6-11,16,28H,2-5,12-15H2,1H3,(H,26,30) |
InChI Key |
YIYLMDVRSNXYOT-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=C1C=C(C=C2)N=C=S)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GAT100; GAT-100; GAT 100. |
Origin of Product |
United States |
Preparation Methods
The synthesis of GAT-100 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the isothiocyanate group and the piperidinylphenyl moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
GAT-100 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Due to its potential therapeutic properties, it is being investigated for its use in drug development.
Mechanism of Action
The mechanism of action of GAT-100 involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares GAT-100 with structurally or functionally related compounds, emphasizing mechanisms, targets, and key pharmacological
Key Findings:
Mechanistic Divergence: this compound’s dual NAM/PAM activity contrasts with Foliglurax’s selective mGluR4 PAM action and LYC-31138’s glutamate-level modulation. Foliglurax demonstrates high selectivity and potency (EC50: 79 nM), making it a candidate for central nervous system disorders, whereas this compound’s covalent binding implies prolonged target engagement .
Therapeutic Implications: this compound’s enhancement of CP55,940 binding could be leveraged in cannabinoid receptor-related therapies, though its off-target NAM effects require further characterization. LYC-31138’s modulation of mitochondrial ATPase highlights a distinct pathway for metabolic or neurodegenerative diseases compared to this compound’s cannabinoid interactions .
Data Limitations :
- Critical parameters such as this compound’s EC50, binding kinetics, and in vivo efficacy are absent in available literature, limiting direct quantitative comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
